molecular formula C19H13N3O2 B11035937 (2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone

(2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone

Cat. No.: B11035937
M. Wt: 315.3 g/mol
InChI Key: CEVRZCUAGCSQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone is a heterocyclic compound that combines a pyrazolo[1,5-A]pyrimidine core with phenyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone typically involves the following steps:

    Formation of the Pyrazolo[1,5-A]pyrimidine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Attachment of Phenyl and Hydroxyphenyl Groups: The phenyl and hydroxyphenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions, using catalysts such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for further pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The hydroxyphenyl group can form hydrogen bonds, while the pyrazolo[1,5-A]pyrimidine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyphenyl and phenyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H13N3O2

Molecular Weight

315.3 g/mol

IUPAC Name

(2-hydroxyphenyl)-(2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)methanone

InChI

InChI=1S/C19H13N3O2/c23-17-9-5-4-8-15(17)19(24)14-11-20-18-10-16(21-22(18)12-14)13-6-2-1-3-7-13/h1-12,23H

InChI Key

CEVRZCUAGCSQQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)C(=O)C4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.